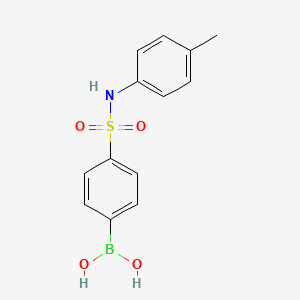

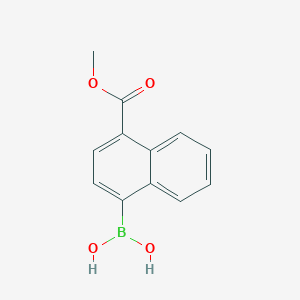

Ácido (4-((4H-1,2,4-triazol-4-il)carbamoil)fenil)borónico clorhidrato

Descripción general

Descripción

The compound seems to be related to a class of compounds known as 1,2,4-triazoles . These compounds have been used in the synthesis of various coordination polymers . They have also been evaluated for their biological activities, including their potential as anticancer agents .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with varied metal salts under solvothermal conditions . The structures of the resulting compounds are typically determined by single X-ray crystal diffraction and further characterized by elemental analysis, IR, TGA, and PXRD .

Chemical Reactions Analysis

These compounds have been used in the synthesis of coordination polymers . Coordination polymers are a class of compounds with metal centers and organic ligands, which have been investigated for various applications .

Aplicaciones Científicas De Investigación

Agentes Anticancerígenos

Los derivados de 1,2,4-triazol, que incluyen el compuesto , han mostrado resultados prometedores como agentes anticancerígenos . Por ejemplo, ciertos derivados de 1,2,4-triazol demostraron actividad citotóxica contra varias líneas celulares de cáncer humano . Estos compuestos podrían potencialmente desarrollarse en tratamientos efectivos para el cáncer .

Actividades Antitumorales

Además de sus propiedades anticancerígenas, los derivados de 1,2,4-triazol también se han asociado con actividades antitumorales . Esto sugiere que podrían utilizarse en el desarrollo de nuevos medicamentos para el tratamiento de tumores .

Agentes Antibacterianos y Antifúngicos

Se ha encontrado que los derivados de 1,2,4-triazol poseen propiedades antibacterianas y antifúngicas . Esto significa que podrían usarse potencialmente en el desarrollo de nuevos antibióticos y medicamentos antifúngicos .

Agentes Antiinflamatorios y Analgésicos

Algunos derivados de 1,2,4-triazol han demostrado efectos antiinflamatorios y analgésicos . Esto sugiere que podrían utilizarse en el desarrollo de nuevos medicamentos para tratar la inflamación y el dolor .

Agentes Anticonvulsivos

Los derivados de 1,2,4-triazol también se han asociado con actividades anticonvulsivas . Esto significa que podrían usarse potencialmente en el desarrollo de nuevos medicamentos para tratar las convulsiones .

Agentes Antivirales

Los derivados de 1,2,4-triazol han mostrado propiedades antivirales . Esto sugiere que podrían utilizarse en el desarrollo de nuevos medicamentos antivirales .

Agentes Antileishmaniales

Algunos derivados de 1,2,4-triazol han demostrado efectos antileishmaniales . Esto significa que podrían usarse potencialmente en el desarrollo de nuevos medicamentos para tratar la leishmaniasis .

Activador de Canales de Potasio

Los derivados de 1,2,4-triazol se han asociado con la activación de los canales de potasio . Esto sugiere que podrían utilizarse en el desarrollo de nuevos medicamentos para afecciones que podrían beneficiarse de la activación de los canales de potasio .

Mecanismo De Acción

The mechanism of action of (4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloride((4H-1,2,(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloridetriazol-(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochlorideyl)carbamoyl)phenylboronic acid hydrochloride is not well understood. However, it is believed that the boron atom in the molecule is responsible for its ability to interact with and bind to certain proteins and enzymes. This binding can lead to changes in the activity of the proteins or enzymes, and can affect their function.

Biochemical and Physiological Effects

The biochemical and physiological effects of (4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloride((4H-1,2,(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloridetriazol-(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochlorideyl)carbamoyl)phenylboronic acid hydrochloride are not well understood. However, it has been suggested that the molecule may have some effect on the activity of certain enzymes and proteins. Additionally, it has been used in the study of enzyme kinetics, as well as in the study of protein-ligand interactions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using (4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloride((4H-1,2,(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloridetriazol-(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochlorideyl)carbamoyl)phenylboronic acid hydrochloride in laboratory experiments include its high solubility in water, ethanol, and methanol, its low volatility, and its stability in a wide range of pH values. Additionally, it is relatively easy to synthesize and can be used as a reagent in the synthesis of various compounds.

The main limitation of using (4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloride((4H-1,2,(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloridetriazol-(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochlorideyl)carbamoyl)phenylboronic acid hydrochloride in laboratory experiments is its lack of specificity. The molecule is not very selective and can interact with and bind to a wide range of proteins and enzymes. Additionally, its mechanism of action is not well understood, so it is difficult to predict the effects it may have on the activity of certain proteins and enzymes.

Direcciones Futuras

For the use of ((4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloride((4H-1,2,(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochlorideTriazol-(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochlorideyl)carbamoyl)phenyl)boronic acid hydrochloride((4H-1,2,((4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloride((4H-1,2,(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochlorideTriazol-(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochlorideyl)carbamoyl)phenyl)boronic acid hydrochloridetriazol-((4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloride((4H-1,2,(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochlorideTriazol-(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochlorideyl)carbamoyl)phenyl)boronic acid hydrochlorideyl)carbamoyl)phenylboronic acid hydrochloride include further research into its mechanism of action and its potential applications in the synthesis of various compounds. Additionally, further research could be done to explore its potential use as a ligand in coordination chemistry and its potential use in the study of enzyme kinetics and protein-ligand interactions. Finally, further research could be done to explore its potential therapeutic applications, such as its potential use as a drug or therapeutic agent.

Propiedades

IUPAC Name |

[4-(1,2,4-triazol-4-ylcarbamoyl)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BN4O3.ClH/c15-9(13-14-5-11-12-6-14)7-1-3-8(4-2-7)10(16)17;/h1-6,16-17H,(H,13,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWODWOBVITHOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NN2C=NN=C2)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657277 | |

| Record name | {4-[(4H-1,2,4-Triazol-4-yl)carbamoyl]phenyl}boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850568-29-5 | |

| Record name | {4-[(4H-1,2,4-Triazol-4-yl)carbamoyl]phenyl}boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1386939.png)

![1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide](/img/structure/B1386944.png)

![1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386950.png)

![Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B1386951.png)